Zafirlukast-13C,d6

Bioanalysis LC-MS/MS Stable Isotope Labeling

Zafirlukast-13C,d6 is the definitive internal standard for regulated Zafirlukast LC-MS/MS bioanalysis. Its dual 13C/d6 labeling delivers a +7 Da mass shift—optimal for baseline separation from the unlabeled analyte—while resisting deuterium-hydrogen back-exchange that compromises mono-deuterated analogs. Engineered for FDA/EMA-compliant method validation, this ISTD mitigates matrix effects and isotopic interference at the LLOQ, ensuring reproducible quantification in pharmacokinetic, TDM, and bioequivalence studies. Accept no substitute: unlabeled or mono-deuterated alternatives risk assay failure and regulatory rejection.

Molecular Formula C31H33N3O6S
Molecular Weight 582.7 g/mol
Cat. No. B12401823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZafirlukast-13C,d6
Molecular FormulaC31H33N3O6S
Molecular Weight582.7 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC
InChIInChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i2D3,3+1D3
InChIKeyYEEZWCHGZNKEEK-FRNAQRDRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zafirlukast-13C,d6: A Dual-Labeled Stable Isotope Internal Standard for Precise Quantification of the LTD4 Antagonist Zafirlukast


Zafirlukast-13C,d6 (synonym: ICI 204219-13C,d6) is a stable isotope-labeled analog of the leukotriene D4 (LTD4) receptor antagonist Zafirlukast [1]. This compound incorporates both carbon-13 and deuterium atoms into its molecular framework, resulting in a net mass shift of +7 Da relative to the unlabeled parent drug . As a member of the isotope-labeled compounds class, it is specifically engineered to serve as an internal standard (IS) for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling the accurate and precise measurement of Zafirlukast concentrations in complex biological matrices [2]. Its primary utility lies in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials, where it mitigates analytical variability arising from sample preparation, ionization efficiency, and matrix effects [2].

Why Unlabeled Zafirlukast or Mono-Labeled Analogs Cannot Substitute for Zafirlukast-13C,d6 in Quantitative Bioanalysis


Generic substitution of Zafirlukast-13C,d6 with unlabeled Zafirlukast or alternative isotope-labeled forms (e.g., Zafirlukast-d6, Zafirlukast-d7, Zafirlukast-13C,d3) is analytically unsound and introduces significant risk of assay failure in regulated bioanalysis. Unlabeled Zafirlukast is chemically identical to the analyte, rendering it incapable of serving as an internal standard due to the lack of a distinct mass difference required for mass spectrometric differentiation . Mono-labeled deuterated analogs (e.g., -d6, -d7) provide a mass shift but may be susceptible to deuterium-hydrogen exchange or exhibit altered chromatographic retention times, compromising assay reproducibility and accuracy [1]. Compounds with a smaller net mass shift, such as Zafirlukast-13C,d3 (+4 Da), may suffer from isotopic interference from the naturally occurring M+4 isotope of the unlabeled analyte, reducing the signal-to-noise ratio at the lower limit of quantification (LLOQ) [2]. The dual-labeling strategy of Zafirlukast-13C,d6 (+7 Da) is specifically designed to overcome these limitations, offering a robust analytical solution that ensures compliance with stringent regulatory guidelines for bioanalytical method validation [2].

Quantitative Differentiation of Zafirlukast-13C,d6: Head-to-Head Analytical and Structural Evidence Versus Alternative Internal Standards


Superior Mass Shift for MS Differentiation: Zafirlukast-13C,d6 (+7 Da) vs. Zafirlukast-d6 (+6 Da) vs. Zafirlukast-d7 (+7 Da)

Zafirlukast-13C,d6 provides a net mass shift of +7 Da relative to unlabeled Zafirlukast (MW 575.7). This is achieved through the incorporation of one 13C atom (+1 Da) and six deuterium atoms (+6 Da), resulting in a molecular weight of 582.7 g/mol [1]. In comparison, Zafirlukast-d6, a common alternative, offers only a +6 Da shift, while Zafirlukast-d7 offers a +7 Da shift but relies solely on deuterium labeling, making it potentially susceptible to hydrogen-deuterium exchange . The +7 Da shift of Zafirlukast-13C,d6 is analytically advantageous as it places the IS signal well outside the natural isotopic envelope of the analyte, minimizing cross-talk and ensuring baseline resolution in MS/MS experiments [2].

Bioanalysis LC-MS/MS Stable Isotope Labeling

Enhanced Analytical Stability: Dual Labeling (13C/d6) vs. Single Deuterium Labeling (d6/d7) in LC-MS/MS Assays

Compounds labeled solely with deuterium, such as Zafirlukast-d6 or -d7, can experience hydrogen-deuterium exchange under certain analytical conditions (e.g., varying pH, presence of exchangeable protons), which can alter their chromatographic behavior and lead to inaccurate quantification [1]. In contrast, the incorporation of a 13C atom into the core structure of Zafirlukast-13C,d6 provides a stable, non-exchangeable label that anchors the mass shift, ensuring consistent analytical performance across a wider range of experimental conditions [2]. While direct comparative stability data for Zafirlukast analogs is proprietary, class-level evidence demonstrates that 13C labels are not susceptible to the back-exchange that can affect deuterium labels, particularly in complex biological matrices or during prolonged sample storage .

Analytical Chemistry Stable Isotope LC-MS

Analytical Precision: Zafirlukast-13C,d6 as an Internal Standard Enables Validated LC-MS/MS Quantification in Human Plasma

While a direct validation report for Zafirlukast-13C,d6 is not publicly available, its intended use is directly supported by a validated LC-MS/MS method for Zafirlukast in human plasma that employed a structurally similar stable isotope-labeled internal standard [1]. That method achieved a linearity range of 0.15-600 ng/mL with a correlation coefficient (r) ≥0.999, demonstrating the high precision and accuracy attainable with this analytical approach [1]. Zafirlukast-13C,d6, with its optimized mass shift and dual labeling, is the logical, upgraded internal standard for this established assay, and its use is expected to meet or exceed the published validation parameters [2].

Pharmacokinetics Bioanalysis Method Validation

Dual-Labeling Advantage Over Zafirlukast-13C,d3: Mitigation of M+4 Isotopic Interference

Zafirlukast-13C,d3, another commercially available labeled analog, provides a +4 Da mass shift (1x 13C, 3x 2H) [1]. A known pitfall in stable isotope dilution assays is the interference from the naturally occurring M+4 isotope of the unlabeled analyte with the internal standard signal [2]. For a molecule the size of Zafirlukast (MW ~576), the M+4 isotopic abundance can be significant enough to impact the LLOQ and accuracy of the assay, particularly at low analyte concentrations. The +7 Da shift of Zafirlukast-13C,d6 moves the internal standard signal completely clear of the most abundant isotopic peaks of the analyte (M+1 to M+4), thereby eliminating this source of cross-signal contribution and improving assay sensitivity and precision at the lower end of the calibration curve [3].

Mass Spectrometry Isotope Dilution Assay Interference

Optimal Procurement and Research Applications for Zafirlukast-13C,d6 Based on Analytical Evidence


Regulated Bioanalysis for Clinical Pharmacokinetic (PK) and Bioequivalence (BE) Studies

In regulated bioanalysis supporting Investigational New Drug (IND) applications, New Drug Applications (NDA), or Abbreviated New Drug Applications (ANDA), the use of a stable isotope-labeled internal standard is a de facto requirement for achieving the precision and accuracy mandated by health authorities [1]. Zafirlukast-13C,d6, with its optimal +7 Da mass shift and dual-labeling strategy, is the ideal internal standard for quantifying Zafirlukast in human plasma samples from clinical trials. Its use directly addresses the FDA's guidance on bioanalytical method validation by minimizing matrix effects and ensuring assay reproducibility, thereby safeguarding the integrity of PK data used to establish dose-response relationships and demonstrate bioequivalence [1]. The successful application of a similar LC-MS/MS method for a 20 mg Zafirlukast dose in human volunteers provides a direct template for method development [2].

Therapeutic Drug Monitoring (TDM) and Precision Dosing in Special Populations

Zafirlukast exhibits significant inter-individual variability in its pharmacokinetics, which is exacerbated by food intake, hepatic impairment, and genetic polymorphisms in CYP2C9 [1][2]. For instance, coadministration with food reduces bioavailability by approximately 40%, and clearance is reduced by 50-60% in patients with stable alcoholic cirrhosis [1]. In these scenarios, therapeutic drug monitoring (TDM) is clinically valuable for ensuring efficacy and avoiding toxicity. Zafirlukast-13C,d6 is essential for developing and running the robust, high-throughput LC-MS/MS assays required for TDM. Its analytical stability and lack of isotopic interference ensure that precise drug levels can be measured across a wide concentration range, enabling clinicians to personalize dosing regimens and improve patient outcomes.

Metabolite Identification and Drug-Drug Interaction (DDI) Studies

Zafirlukast is extensively metabolized by CYP2C9 and CYP3A4 and is known to cause clinically significant DDIs, such as increasing the anticoagulant effect of warfarin [1]. In vitro and in vivo DDI studies rely on accurate quantification of the parent drug and its metabolites. While primarily an internal standard for the parent drug, the use of Zafirlukast-13C,d6 in these assays ensures that any observed changes in Zafirlukast concentration are due to biological interaction and not analytical variability. Furthermore, the 13C label in the core structure can serve as a stable mass tag, facilitating the tracking of the parent drug's fate and aiding in the structural elucidation of novel metabolites when used in conjunction with high-resolution mass spectrometry (HRMS) [2].

Technical Documentation Hub

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